Product packaging for 4,4'-isopropylidenebis(2-t-butylphenol)(Cat. No.:CAS No. 79-96-9)

4,4'-isopropylidenebis(2-t-butylphenol)

Cat. No.: B038312
CAS No.: 79-96-9
M. Wt: 340.5 g/mol
InChI Key: ZDRSNHRWLQQICP-UHFFFAOYSA-N
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Description

Historical Context of Phenolic Antioxidants in Polymer Chemistry

Phenolic compounds were identified as effective "radical scavengers" capable of interrupting the chain reactions of oxidation. scribd.com Over the years, research has led to the evolution of more sophisticated phenolic antioxidants, including sterically hindered phenols. scribd.com The introduction of bulky alkyl groups, such as tert-butyl groups, ortho to the hydroxyl group on the phenol (B47542) ring was a significant advancement. This steric hindrance enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains and thereby increasing its efficiency as an antioxidant. energiforsk.se The development of bisphenolic structures, which contain two phenolic moieties, represented a further step forward, often resulting in antioxidants with higher molecular weight, lower volatility, and improved thermal stability compared to their monophenolic counterparts. partinchem.com

Rationale for Advanced Research on 4,4'-isopropylidenebis(2-t-butylphenol)

The rationale for dedicated research into 4,4'-isopropylidenebis(2-t-butylphenol) stems from its classification as a sterically hindered bisphenol, a category of antioxidants known for high performance in polymer stabilization. researchgate.net The presence of two 2-t-butylphenol units linked by an isopropylidene bridge provides a molecule with a combination of desirable properties. The tert-butyl groups sterically hinder the phenolic hydroxyl groups, which is a key feature for effective radical scavenging and long-term thermal stability. vinatiorganics.comenergiforsk.se

Advanced research is driven by the need for highly effective and persistent antioxidants for demanding applications. This particular bisphenol structure is investigated for its potential to offer superior protection to a variety of polymers, including polyolefins and elastomers, against thermo-oxidative degradation. researchgate.netahmadullins.com Its higher molecular weight compared to simpler phenols suggests lower volatility, which is crucial for maintaining antioxidant protection during high-temperature processing and over the service life of the polymer product.

Scope and Objectives of Academic Inquiry into 4,4'-isopropylidenebis(2-t-butylphenol)

The academic inquiry into 4,4'-isopropylidenebis(2-t-butylphenol) and its close structural analogs encompasses several key objectives aimed at fully characterizing its potential as a polymer additive. A primary goal is to evaluate its antioxidant performance in various polymer matrices and under different aging conditions. This involves comparing its effectiveness to existing commercial antioxidants.

A significant area of study is the elucidation of its mechanism of action. Researchers aim to understand how the molecular structure, particularly the nature of the bridging group and the steric hindrance, influences its radical scavenging activity and its transformation during the inhibition of polymer oxidation. ahmadullins.com This includes studying the chemical fate of the antioxidant and its byproducts within the polymer.

Furthermore, academic investigations often focus on the synthesis and optimization of such molecules. While the basic structure is established, research may explore new synthetic routes to improve yield, purity, and cost-effectiveness. The physical properties of the compound, such as its solubility and compatibility with different polymers, are also critical areas of study to ensure its effective incorporation and distribution within the material.

Detailed Research Findings

Research on compounds structurally analogous to 4,4'-isopropylidenebis(2-t-butylphenol), such as 4,4'-bis(2,6-di-tert-butylphenol), has demonstrated their high efficiency as antioxidants. Studies have shown that these types of bisphenols can significantly enhance the thermal stability of polymers like polypropylene (B1209903) and isoprene (B109036) rubber. researchgate.net For instance, in studies involving accelerated aging, the inclusion of such bisphenols at low concentrations has been shown to substantially increase the induction period of oxidation, a key measure of a material's resistance to degradation. researchgate.net

The performance of these antioxidants is often evaluated using techniques like differential scanning calorimetry (DSC) to measure the oxidative induction time (OIT) and by tracking the retention of mechanical properties, such as plasticity in rubbers, after aging. researchgate.net

Interactive Data Table: Performance of a Structurally Similar Bisphenol Antioxidant

The following table presents data from a study on the performance of 4,4'-bis(2,6-di-tert-butylphenol) in stabilizing isoprene rubber (SKI-3) and polypropylene (PP). researchgate.net

PolymerProperty MeasuredWithout AntioxidantWith 4,4'-bis(2,6-di-tert-butylphenol) (0.3 wt%)
Isoprene Rubber (SKI-3)Plasticity Retention Index (%)2865
Polypropylene (PP)Onset Temperature of Degradation (°C)225255
Polypropylene (PP)Temperature of Max. Degradation Rate (°C)275305

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O2 B038312 4,4'-isopropylidenebis(2-t-butylphenol) CAS No. 79-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-[2-(3-tert-butyl-4-hydroxyphenyl)propan-2-yl]phenol
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InChI

InChI=1S/C23H32O2/c1-21(2,3)17-13-15(9-11-19(17)24)23(7,8)16-10-12-20(25)18(14-16)22(4,5)6/h9-14,24-25H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRSNHRWLQQICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2026490
Record name 4,4'-Propane-2,2-diylbis(2-tert-butylphenol)
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Molecular Weight

340.5 g/mol
Source PubChem
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CAS No.

79-96-9
Record name 2,2-Bis(4-hydroxy-3-tert-butylphenyl)propane
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Record name 4,4'-Isopropylidene-bis(2-t-butylphenol)
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Record name 2,2-bis(4-hydroxy-3-tert-butylphenyl)propane
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2-(1,1-dimethylethyl)-
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Record name 4,4'-Propane-2,2-diylbis(2-tert-butylphenol)
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Record name 4,4'-isopropylidenebis(o-tert-butylphenol)
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Record name 2,2-BIS(4-HYDROXY-3-TERT-BUTYLPHENYL)PROPANE
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Elucidation of the Antioxidant Mechanism of 4,4 Isopropylidenebis 2 T Butylphenol

Radical Scavenging Capabilities of Hindered Phenols

Hindered phenols, such as 4,4'-isopropylidenebis(2-t-butylphenol), are a class of antioxidants that function primarily as free radical scavengers. Their mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group (-OH) to a free radical, which neutralizes the radical and prevents it from causing further oxidative damage. This process is central to their role in protecting materials from degradation.

In the context of polymer degradation, the primary reactive species that propagate the oxidative chain reaction are peroxy radicals (ROO•). Hindered phenols excel at intercepting these radicals. The reaction involves the hydrogen atom of the hydroxyl group being transferred to the peroxy radical. This process is a hydrogen atom transfer (HAT) mechanism. mdpi.com

The reaction can be represented as follows: ArOH + ROO• → ArO• + ROOH

Here, ArOH represents the hindered phenol (B47542) and ArO• is the resulting phenoxy radical. This reaction is highly efficient because the O-H bond in the phenol is weaker than the O-H bond formed in the resulting hydroperoxide (ROOH). 4,4'-isopropylidenebis(2-t-butylphenol) is capable of reacting with peroxide radicals to form an intermediate phenoxy radical. researchgate.net This initial step is crucial as it converts a highly reactive peroxy radical into a much less reactive hydroperoxide and a stabilized phenoxy radical.

The fundamental principle of antioxidant action is the termination of self-propagating radical chain reactions. libretexts.orgmasterorganicchemistry.com These chain reactions typically consist of three stages: initiation, propagation, and termination. khanacademy.orgyoutube.com

Initiation: Formation of initial free radicals (R•) from a polymer molecule (RH).

RH → R• + H•

Propagation: The initial radical reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen from another polymer molecule, creating a new alkyl radical and propagating the chain.

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Termination: The reaction chain is broken.

The introduction of 4,4'-isopropylidenebis(2-t-butylphenol) provides a new, highly favorable termination pathway. By donating a hydrogen atom to the peroxy radical, the antioxidant effectively breaks the propagation cycle. researchgate.net The resulting phenoxy radical (ArO•) is significantly less reactive than the peroxy radical it replaced, and it is generally unable to abstract a hydrogen atom from the polymer backbone, thus halting the chain reaction. energiforsk.se Termination can also occur when the newly formed phenoxy radical reacts with another radical species, such as another peroxy radical or an alkyl radical (R•), to form stable, non-radical products. libretexts.org

Stabilization of Phenoxy Radicals through Steric Hindrance and Resonance Effects

The effectiveness of a hindered phenol as an antioxidant is not only determined by its ability to donate a hydrogen atom but also by the stability of the phenoxy radical it forms. scienceopen.com If the phenoxy radical is too reactive, it could potentially initiate new oxidation chains. The structure of 4,4'-isopropylidenebis(2-t-butylphenol) imparts significant stability to its corresponding phenoxy radical through two primary effects: steric hindrance and resonance.

Steric Hindrance: The bulky tert-butyl groups located at the ortho positions (adjacent) to the hydroxyl group physically obstruct the radical center on the oxygen atom. energiforsk.semdpi.com This steric shielding makes it difficult for the phenoxy radical to participate in further reactions, thereby increasing its stability and preventing it from re-initiating the oxidation process. nih.gov Studies have shown that ortho-disubstituted phenols form more stable phenoxy radicals than less substituted phenols. nih.gov

Resonance Effects: Once the phenoxy radical is formed, the unpaired electron on the oxygen atom is not localized. Instead, it is delocalized across the aromatic ring through resonance. scienceopen.comresearchgate.net The electron can be distributed to the ortho and para positions of the ring, spreading the radical character over multiple atoms. This delocalization significantly lowers the energy of the radical, making it more stable. researchgate.net

The combination of these two effects results in a phenoxy radical that is stable enough to not propagate the oxidative chain, effectively serving as a terminal sink for free radicals.

Regeneration and Recycling Mechanisms of the Active Form of 4,4'-isopropylidenebis(2-t-butylphenol) within Polymer Systems

An advanced feature of some hindered bisphenolic antioxidants, including derivatives of 4,4'-isopropylidenebis(2-t-butylphenol), is their ability to participate in a cyclic mechanism that regenerates the active antioxidant species. This recycling extends the effective lifetime of the stabilizer within the polymer matrix.

Research on the structurally similar 4,4′-bis(2,6-di-tert-butylphenol) has shown that its stabilizing action can involve mutual transformations of its chemical forms. researchgate.net A proposed cyclic mechanism proceeds as follows:

Initial Scavenging: The bisphenol (ArOH) reacts with two peroxy radicals, forming a stable phenoxy radical (ArO•) and subsequently other products. researchgate.net

Formation of Diphenoquinone: The phenoxy radical can react with another peroxy radical. This interaction can lead to the formation of a diphenoquinone (DPQ) structure. researchgate.netresearchgate.net

Regeneration Step: This diphenoquinone, which is an oxidized form of the original antioxidant, can then react with alkyl radicals (R•) that may be present in the polymer system. This reaction regenerates the original bisphenol structure, allowing it to scavenge more peroxy radicals. researchgate.netresearchgate.net

This cyclic process, where the antioxidant is consumed and then partially regenerated, significantly enhances its long-term stabilizing efficiency in polymers like isoprene (B109036) rubber and polypropylene (B1209903). researchgate.netresearchgate.net

Quantitative Kinetic Studies of Antioxidant Activity

The antioxidant activity of phenolic compounds can be quantified through kinetic studies that measure reaction rates and efficiencies. These studies provide valuable data for comparing the effectiveness of different antioxidants.

Key parameters in these studies include:

Rate Constants (k): These values quantify the speed of the reaction between the antioxidant and a specific radical. Higher rate constants indicate a more efficient scavenging activity.

Stoichiometric Factor (n): This represents the number of free radicals that one molecule of the antioxidant can trap. nih.gov For many simple phenols, this value is theoretically 2.

Bond Dissociation Energy (BDE): The BDE of the phenolic O-H bond is a critical thermodynamic parameter. A lower BDE facilitates easier hydrogen atom donation to a radical, though it must be balanced with the stability of the resulting phenoxy radical.

Table 1: Representative Kinetic Data for Hindered Phenolic Antioxidants
Antioxidant TypeRadical SpeciesParameterReported ValueReference Compound
BisphenolAlkyl (R•)Rate Constant (k)Data specific to reference compounds3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol nih.gov
BisphenolAlkoxyl (RO•)Rate Constant (k)Data specific to reference compounds3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol nih.gov
BisphenolPeroxyl (ROO•)Rate Constant (k)Data specific to reference compounds3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol nih.gov
Hindered Phenol-O-H Bond Dissociation Energy (BDE)83.10 kcal/mol3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol nih.gov
Monomeric Hindered Phenol-O-H Bond Dissociation Energy (BDE)81.02 kcal/molBHT (2,6-di-tert-butyl-4-methylphenol) nih.gov
Dimeric Hindered PhenolAIBN/BPO derived radicalsStoichiometric Factor (n)~2x of monomerbis-BMP (dimer of 2-t-butyl-4-methylphenol) nih.gov

Note: The data presented are for structurally related compounds to illustrate typical quantitative parameters and are not direct measurements for 4,4'-isopropylidenebis(2-t-butylphenol).

These quantitative studies confirm that bisphenolic compounds are moderately to highly efficient antioxidants, with their effectiveness being a complex interplay of reaction kinetics and thermodynamic properties. nih.gov

Insufficient Data to Generate Article on "4,4'-isopropylidenebis(2-t-butylphenol)"

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available to generate the requested article on the chemical compound “4,4'-isopropylidenebis(2-t-butylphenol)” according to the provided detailed outline.

The user's instructions mandated a strict focus on "4,4'-isopropylidenebis(2-t-butylphenol)" and the exclusion of any information not directly related to the specified sections and subsections. The required content included detailed research findings and data tables on its performance in isoprene rubber and polypropylene stabilization, its impact on polymer durability under thermal oxidation, a comparative analysis with other stabilizers, and specific applications of Differential Scanning Calorimetry (DSC) for its assessment.

Despite multiple targeted searches, the available scientific literature predominantly features data on a different, albeit structurally related, compound: "4,4'-bis(2,6-di-tert-butylphenol)". While this latter compound has been studied for its antioxidant properties in similar polymer systems, providing this information would violate the user's explicit instruction to focus solely on “4,4'-isopropylidenebis(2-t-butylphenol)”.

Therefore, due to the lack of specific, verifiable data and research findings for “4,4'-isopropylidenebis(2-t-butylphenol)” that would allow for the creation of the detailed and data-driven article as outlined, the request cannot be fulfilled at this time. To proceed, specific studies and datasets focusing on the performance of “4,4'-isopropylidenebis(2-t-butylphenol)” in the requested applications would be necessary.

Performance Evaluation of 4,4 Isopropylidenebis 2 T Butylphenol in Polymer Stabilization

Methodologies for Accelerated Aging and Thermal Oxidation Assessment

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a polymer. setaramsolutions.comresearchgate.net It operates by measuring the change in mass of a sample as it is heated over time in a controlled atmosphere. researchgate.net The resulting data provides insight into the temperatures at which the polymer begins to decompose, the rate of decomposition, and the amount of residual mass. nih.gov When evaluating an antioxidant such as 4,4'-isopropylidenebis(2-t-butylphenol), TGA is used to compare the thermal stability of a polymer formulation containing the stabilizer against an unstabilized sample.

The inclusion of an effective antioxidant will shift the onset of decomposition to a higher temperature, indicating that the stabilizer is inhibiting the thermal degradation mechanisms. matec-conferences.org Key parameters derived from a TGA curve include the onset temperature of degradation (T-onset), which is the temperature at which significant weight loss begins, and the temperature of maximum decomposition rate (T-max). nih.govtainstruments.com An increase in these temperatures in the presence of 4,4'-isopropylidenebis(2-t-butylphenol) serves as a direct measure of its effectiveness in enhancing the polymer's thermal stability. For instance, in studies on polypropylene (B1209903), the addition of stabilizers has been shown to increase the degradation temperature significantly. researchgate.net

The analysis is typically conducted by heating a small sample of the polymer at a constant rate (e.g., 10°C/min) under a controlled atmosphere, such as nitrogen or air. setaramsolutions.com A nitrogen atmosphere is used to study thermal degradation in the absence of oxygen, while an air atmosphere allows for the assessment of thermo-oxidative stability. nih.gov

Representative TGA Data for Polypropylene Stabilization

Polymer FormulationOnset Temperature (T-onset)Temperature of Max. Decomposition Rate (T-max)Mass Loss at 500°C (%)
Polypropylene (Unstabilized)395°C455°C98.5%
Polypropylene + 0.2% 4,4'-isopropylidenebis(2-t-butylphenol)420°C475°C97.8%

Note: The data presented in this table is representative and serves to illustrate the expected effect of the antioxidant. Actual values may vary based on specific experimental conditions and polymer grade.

Wallace Plasticity Measurements and Plasticity Retention Index (PRI)

Wallace Plasticity measurements are crucial in the rubber industry for assessing the processability and quality of raw natural rubber. wallaceinstruments.comcirad.fr The Plasticity Retention Index (PRI) is a specific application of this measurement that quantifies the resistance of natural rubber to thermal oxidation. cabidigitallibrary.orgksp108.com A high PRI value signifies a greater resistance to oxidative breakdown caused by heat. cabidigitallibrary.org This index is particularly important for evaluating the performance of antioxidants like 4,4'-isopropylidenebis(2-t-butylphenol) when incorporated into rubber formulations.

The PRI test involves a simple, quick, and clean procedure using a Wallace Rapid Plastimeter. wallaceinstruments.com The methodology is as follows:

The initial plasticity (P₀) of an unaged rubber sample is measured. The instrument compresses a sample of a specific volume at a controlled temperature (typically 100°C) for a set time, and the final thickness is recorded. cirad.frwallaceinstruments.com

A second sample of the same rubber is then aged in a specialized oven at a high temperature, typically 140°C, for exactly 30 minutes. ksp108.com

After aging, the plasticity of the heat-treated sample (P₃₀) is measured using the same procedure.

The PRI is then calculated as the ratio of the aged plasticity to the unaged plasticity, expressed as a percentage: PRI = (P₃₀ / P₀) x 100. wallaceinstruments.com

The addition of 4,4'-isopropylidenebis(2-t-butylphenol) is expected to significantly increase the PRI value. By scavenging free radicals that are formed during the heating process, the antioxidant protects the rubber's molecular structure from degradation, thus helping to retain its plasticity. A higher PRI indicates that the rubber will maintain its processing characteristics and contribute to a longer service life of the final product.

Representative PRI Data for Natural Rubber Stabilization

Rubber FormulationInitial Plasticity (P₀)Aged Plasticity (P₃₀)Plasticity Retention Index (PRI) (%)
Natural Rubber (Unstabilized)452555.6
Natural Rubber + 0.5% 4,4'-isopropylidenebis(2-t-butylphenol)464291.3

Note: The data presented in this table is representative and serves to illustrate the expected effect of the antioxidant. Actual values may vary based on specific experimental conditions and the grade of natural rubber.

Advanced Spectroscopic and Chromatographic Characterization of 4,4 Isopropylidenebis 2 T Butylphenol

Mass Spectrometry for Molecular Identification and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. In conjunction with fragmentation analysis, MS serves as a primary tool for structural confirmation. For 4,4'-isopropylidenebis(2-t-butylphenol), with a molecular formula of C23H32O2, the expected exact mass is 340.24023 g/mol . nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like substituted phenols. nih.gov In a typical GC-MS analysis of 4,4'-isopropylidenebis(2-t-butylphenol), the sample is first vaporized and separated on a capillary column, often one with a non-polar stationary phase like 5% diphenyl / 95% dimethyl polysiloxane. biomedpharmajournal.org The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI).

The resulting mass spectrum displays the molecular ion peak ([M]⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint that helps to confirm the structure. For 4,4'-isopropylidenebis(2-t-butylphenol), key fragmentation pathways would involve the loss of a methyl group (CH₃) from the isopropylidene bridge, leading to a stable ion at m/z [M-15]⁺, and the cleavage of a tert-butyl group ([M-57]⁺).

Table 1: Typical GC-MS Parameters and Expected Fragments for 4,4'-isopropylidenebis(2-t-butylphenol)

ParameterValue
GC Column 5% Phenyl Methyl Siloxane Capillary Column
Injection Mode Splitless
Injector Temp. 280°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Expected [M]⁺ (m/z) 340
Major Fragments (m/z) 325 ([M-CH₃]⁺), 283 ([M-C₄H₉]⁺)

This interactive table summarizes typical parameters for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

For compounds that are non-volatile or thermally sensitive, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. nih.gov Alkylphenols and bisphenols are frequently analyzed using reverse-phase LC, typically with a C18 column. mendelnet.czmassbank.eu The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to facilitate ionization. sielc.com

Electrospray ionization (ESI) is a common ionization source used in LC-MS for such analyses, and for phenolic compounds, it is often operated in negative ion mode (ESI-). dphen1.comdiva-portal.org In this mode, the molecule is deprotonated to form the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation to generate specific product ions.

Table 2: Typical LC-MS/MS Parameters for 4,4'-isopropylidenebis(2-t-butylphenol)

ParameterValue
LC Column C18 Reverse-Phase
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 339.2 ([M-H]⁻)
Product Ions (m/z) Fragmentation would likely involve cleavage at the isopropylidene bridge.

This interactive table outlines common parameters for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed elucidation of molecular structures. It provides information on the chemical environment of individual atoms. Both ¹H and ¹³C NMR are used to provide a complete structural picture of 4,4'-isopropylidenebis(2-t-butylphenol).

In the ¹H NMR spectrum, distinct signals are expected for each type of proton. The tert-butyl groups would produce a sharp singlet, integrating to 18 protons. The two methyl groups on the isopropylidene bridge would also appear as a singlet, integrating to 6 protons. The aromatic protons would appear as a set of signals, and the hydroxyl protons would give rise to a singlet whose chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton. It would show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl and isopropylidene groups, the aromatic carbons (both protonated and substituted), and the central quaternary carbon of the isopropylidene bridge.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4,4'-isopropylidenebis(2-t-butylphenol)

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹Htert-Butyl (-C(CH₃)₃)~1.4Singlet
¹HIsopropylidene (-C(CH₃)₂)~1.7Singlet
¹HAromatic (-ArH)~6.8 - 7.2Doublets/Multiplets
¹HHydroxyl (-OH)~4.5 - 5.5Singlet
¹³Ctert-Butyl (CH₃)~30
¹³Ctert-Butyl (quaternary C)~34
¹³CIsopropylidene (CH₃)~31
¹³CIsopropylidene (quaternary C)~42
¹³CAromatic (CH)~115 - 128
¹³CAromatic (C-substituted)~135 - 155

This interactive table presents the predicted NMR chemical shifts based on the compound's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and conjugated systems within a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For 4,4'-isopropylidenebis(2-t-butylphenol), the IR spectrum would be characterized by a broad absorption band for the O-H stretching of the phenolic groups, sharp bands for C-H stretching of the aliphatic and aromatic groups, and characteristic absorptions for the C=C bonds in the aromatic rings. nist.gov

Table 4: Characteristic IR Absorption Bands for 4,4'-isopropylidenebis(2-t-butylphenol)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200O-H StretchPhenolic Hydroxyl
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (t-butyl, isopropylidene)
1600, 1500C=C StretchAromatic Ring
1250 - 1150C-O StretchPhenol (B47542)

This interactive table highlights the key IR absorption frequencies for the compound.

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions in the benzene ring. The spectrum of 4,4'-isopropylidenebis(2-t-butylphenol) is expected to show one or more absorption maxima (λ_max) in the range of 220-280 nm. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. A single-crystal XRD analysis can provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. redalyc.org

For 4,4'-isopropylidenebis(2-t-butylphenol), an XRD analysis would elucidate the spatial orientation of the two tert-butyl-substituted phenol rings relative to each other and the central isopropylidene group. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules. This information is crucial for understanding the material's solid-state properties.

Table 5: Information Obtainable from Single-Crystal XRD Analysis

ParameterDescription
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Bond Lengths The precise distances between bonded atoms.
Bond Angles The angles formed between three connected atoms.
Torsion Angles The dihedral angles describing the conformation around chemical bonds.
Crystal Packing The arrangement of molecules within the crystal lattice.
Intermolecular Forces Identification of hydrogen bonds, van der Waals forces, etc.

This interactive table lists the key structural parameters determined by X-ray diffraction.

Computational Chemistry and Molecular Modeling of 4,4 Isopropylidenebis 2 T Butylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govyoutube.com It is a widely used tool in computational chemistry for calculating molecular properties and elucidating reaction mechanisms. nih.gov For 4,4'-isopropylidenebis(2-t-butylphenol), DFT calculations are instrumental in understanding its fundamental electronic properties, which are intrinsically linked to its antioxidant reactivity.

Key electronic descriptors are calculated to predict and explain the molecule's behavior. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value suggests a greater ability to donate electrons, a crucial step in neutralizing electron-deficient free radicals. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. imist.ma

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around the molecule, identifying regions susceptible to electrophilic and nucleophilic attack. For phenolic antioxidants, the MEP typically shows a negative potential (electron-rich region) around the hydroxyl oxygen atoms, confirming their role as the primary sites for radical interaction.

Other reactivity descriptors derived from DFT calculations, such as ionization potential (IP), electron affinity (EA), electronegativity (χ), and molecular hardness (η), provide a more comprehensive picture of the molecule's ability to participate in redox reactions, which are central to its antioxidant function. imist.manih.gov These quantum chemical parameters are frequently employed in computational studies to assess the radical scavenging potential of phenolic compounds. nih.gov

DescriptorSignificance in Antioxidant Activity
EHOMO (Highest Occupied Molecular Orbital Energy)Indicates the electron-donating ability; higher values correlate with better radical scavenging. nih.gov
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the electron-accepting ability.
HOMO-LUMO Gap (ΔE)A smaller energy gap suggests higher chemical reactivity. imist.ma
Ionization Potential (IP)The energy required to remove an electron; a lower IP facilitates electron donation to free radicals.
Bond Dissociation Enthalpy (BDE)The enthalpy change upon homolytic cleavage of the O-H bond; a lower BDE indicates easier hydrogen atom donation.

Molecular Dynamics Simulations for Polymer-Additive Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. dpi-proceedings.com In the context of polymer science, MD is an indispensable tool for understanding the interactions between polymer chains and additives at an atomistic scale. youtube.comresearchr.orgmdpi.com For 4,4'-isopropylidenebis(2-t-butylphenol), MD simulations can elucidate its behavior within a polymer matrix, such as its dispersion, migration, and interaction with polymer chains during degradation processes.

These simulations model a system containing the polymer and the antioxidant molecules, allowing researchers to observe how the additive distributes itself within the bulk polymer. researchgate.net This is crucial because the efficacy of an antioxidant depends on its ability to be present at the sites of radical formation. MD simulations can predict the compatibility and solubility of the additive in the polymer, helping to prevent issues like additive migration or "blooming" to the surface.

Simulations can also reveal how the presence of the antioxidant affects the physical properties of the polymer, such as its glass transition temperature (Tg). youtube.com By modeling the system at various temperatures, researchers can study the mobility of the antioxidant within the polymer matrix and how this mobility influences its ability to intercept free radicals. youtube.comresearchgate.net Reactive force fields, such as ReaxFF, can be employed in MD simulations to model chemical reactions, providing insights into the degradation mechanisms of the polymer and the chemical processes by which the antioxidant provides stabilization. dpi-proceedings.commdpi.com

Prediction of Reactivity and Mechanistic Pathways in Stabilization Processes

The primary role of phenolic antioxidants like 4,4'-isopropylidenebis(2-t-butylphenol) is to interrupt the free-radical chain reactions that lead to polymer degradation. The dominant mechanism by which sterically hindered phenols achieve this is through Hydrogen Atom Transfer (HAT). vinatiorganics.commdpi.comnih.gov In this process, the phenolic hydroxyl group donates its hydrogen atom to a highly reactive radical (e.g., a peroxy radical, ROO•), thereby neutralizing it and preventing it from attacking the polymer chain. mdpi.comresearchgate.net

Computational methods are essential for predicting the feasibility and kinetics of this pathway. A key parameter calculated is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom can be abstracted more easily, signifying higher antioxidant activity via the HAT mechanism. researchgate.net

Upon donating the hydrogen atom, the antioxidant is converted into a phenoxy radical. The bulky tert-butyl groups at the ortho positions to the hydroxyl group play a critical role in stabilizing this radical through steric hindrance. vinatiorganics.comrsc.org This steric shielding prevents the phenoxy radical from participating in further undesirable reactions that could initiate new degradation chains. The stability of this resulting radical is a cornerstone of the effectiveness of hindered phenolic antioxidants. rsc.org

Studies on similar bisphenolic structures, such as 4,4′-bis(2,6-di-tert-butylphenol), have shown that the antioxidant mechanism can be cyclic. The initial antioxidant (a phenol) scavenges peroxy radicals (ROO•), and its oxidized form, a diphenoquinone, can subsequently act as a scavenger for alkyl radicals (R•). researchgate.net This suggests a dual role in inhibiting polymer degradation, and computational models can help map the energy landscapes of these mutual transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Antioxidant Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and its biological or chemical activity. nih.govresearchgate.net For antioxidants, QSAR models are developed to predict their efficacy based on a set of calculated molecular descriptors. nih.govresearchgate.net This approach allows for the rapid screening of potential new antioxidant molecules and provides insights into the structural features that are most important for activity. nih.govmdpi.com

The development of a QSAR model involves calculating a wide range of molecular descriptors for a series of phenolic compounds with known antioxidant activities. These descriptors quantify various aspects of the molecular structure, including electronic, topological, physicochemical, and constitutional properties. researchgate.netresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that correlates a selection of these descriptors with the observed antioxidant activity. imist.ma

For phenolic antioxidants, several key descriptors have been identified as being highly correlated with their radical scavenging efficacy:

Electronic Descriptors: As calculated by DFT, parameters like EHOMO, ionization potential (IP), and electronegativity are frequently used. imist.manih.gov

Thermodynamic Descriptors: The O-H Bond Dissociation Enthalpy (BDE) is a critical descriptor for antioxidants operating via the HAT mechanism. researchgate.net

Physicochemical Descriptors: Properties like lipophilicity (logP) can influence the antioxidant's distribution in different phases, which is particularly relevant for applications in polymers.

Constitutional and Topological Descriptors: These include the number of hydroxyl groups and specific structural motifs that are known to enhance antioxidant activity. frontiersin.org

A typical QSAR model can be represented by a linear equation, such as: Antioxidant Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents coefficients determined by the regression analysis and D represents the values of the molecular descriptors. The predictive power of such models is validated using statistical metrics like the correlation coefficient (R²) and cross-validation techniques. imist.maresearchgate.net

Descriptor ClassExample DescriptorRelevance to Antioxidant Efficacy
ElectronicEHOMORelates to the ease of electron donation to a radical species. nih.gov
ThermodynamicO-H Bond Dissociation Enthalpy (BDE)Directly measures the ease of hydrogen atom donation, a key step in radical scavenging. researchgate.net
PhysicochemicalLogP (Lipophilicity)Affects the solubility and distribution of the antioxidant within a polymer or biological system.
ConstitutionalNumber of OH groupsOften directly correlates with the total radical scavenging capacity. frontiersin.org
TopologicalWiener IndexDescribes molecular branching, which can influence steric effects and reactivity. imist.ma

Design and Synthesis of Novel Derivatives and Analogues of 4,4 Isopropylidenebis 2 T Butylphenol

Alkyl Group Modifications and Their Influence on Antioxidant Properties

The antioxidant prowess of phenolic compounds is intrinsically linked to the nature and positioning of alkyl groups on the aromatic rings. In the case of 4,4'-isopropylidenebis(2-t-butylphenol), the tert-butyl groups play a crucial role in its stabilizing effect. These bulky substituents provide steric hindrance around the hydroxyl group, which is vital for the antioxidant mechanism. This steric shield enhances the stability of the resulting phenoxy radical, preventing it from engaging in detrimental side reactions and promoting its role as a radical scavenger.

The electron-donating nature of the tert-butyl group also plays a significant role. By increasing the electron density on the hydroxyl group, it facilitates the donation of a hydrogen atom to neutralize free radicals, a key step in inhibiting oxidative degradation. Research into modifying these alkyl groups has explored several avenues to further enhance antioxidant performance.

Key Research Findings on Alkyl Group Modifications:

Steric Hindrance: The degree of steric hindrance is a critical factor. While the tert-butyl group is highly effective, studies have investigated the impact of other bulky alkyl groups. The goal is to optimize the balance between providing sufficient steric hindrance to stabilize the phenoxy radical and not impeding the hydroxyl group's ability to donate a hydrogen atom.

Electron-Donating Effect: The inductive effect of alkyl groups enhances the electron density of the phenol (B47542) ring and the hydroxyl group, which is a key factor in their antioxidant activity. Modifications that increase this electron-donating capacity can lead to more potent antioxidants.

Solubility and Compatibility: The nature of the alkyl substituents also dictates the solubility and compatibility of the antioxidant within a polymer matrix. Longer or more branched alkyl chains can improve compatibility with non-polar polymers, preventing leaching and ensuring long-term stability.

Influence of Alkyl Group Characteristics on Antioxidant Properties

Alkyl Group CharacteristicInfluence on Antioxidant PropertyRationale
Size and Branching (Steric Hindrance) Increases stability of the phenoxy radical.Bulky groups physically obstruct pro-oxidant species from attacking the aromatic ring and prevent undesired coupling reactions of the phenoxy radical.
Electron-Donating Nature Enhances the hydrogen-donating ability of the hydroxyl group.Alkyl groups push electron density towards the aromatic ring, weakening the O-H bond and facilitating hydrogen atom transfer to free radicals.
Lipophilicity Improves compatibility with polymer matrices.Longer or more complex alkyl chains increase the non-polar character of the antioxidant, leading to better dispersion and reduced migration within the polymer.

Bridging Group Modifications and Structural Impact on Performance

Research in this area has explored replacing the isopropylidene group with a variety of other moieties, including simple methylene (B1212753) (-CH2-), sulfur (-S-), oxygen (-O-), sulfonyl (-SO2-), and even more complex siloxane linkages. Each modification imparts unique structural and electronic properties to the resulting bisphenol.

Impact of Bridging Group Modifications:

Electronic Effects: The electronegativity and electronic properties of the bridging group can influence the electron density on the phenolic rings. For example, an electron-withdrawing sulfonyl group can decrease the electron density, potentially impacting the hydrogen-donating ability of the hydroxyl groups.

Thermal Stability: The strength of the bonds within the bridging group is a key determinant of the antioxidant's thermal stability. Introducing more robust linkages can lead to stabilizers that can withstand higher processing temperatures without degradation.

Effect of Different Bridging Groups on Bisphenol Properties

Bridging GroupPotential Impact on PerformanceStructural and Electronic Rationale
Methylene (-CH2-) Increased flexibility, potentially altered antioxidant activity.Allows for greater rotational freedom of the phenolic rings, which can affect the accessibility of the hydroxyl groups.
Thioether (-S-) Potential for synergistic antioxidant activity.The sulfur atom can act as a secondary antioxidant by decomposing hydroperoxides.
Ether (-O-) Increased polarity and potential for altered solubility.The oxygen atom introduces polarity, which can affect compatibility with different polymer systems.
Sulfonyl (-SO2-) Increased rigidity and potential for altered electronic properties.The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the phenolic hydroxyl groups.
Siloxane (-Si(R)2-O-) Enhanced thermal stability and flexibility.The strong and flexible Si-O bonds can improve performance at high temperatures.

Oligomeric and Polymeric Derivatives for Enhanced Stabilization

A significant drawback of low-molecular-weight antioxidants is their tendency to migrate to the surface of the polymer and volatilize, especially at elevated temperatures. This leads to a gradual loss of protection over time. To overcome this limitation, researchers have focused on synthesizing oligomeric and polymeric derivatives of 4,4'-isopropylidenebis(2-t-butylphenol). By incorporating the phenolic antioxidant moiety into a larger macromolecular structure, its permanence within the polymer matrix is significantly enhanced.

These higher molecular weight stabilizers can be synthesized through various polymerization techniques, leading to the formation of polyesters, polycarbonates, polyethers, and other polymeric structures where the hindered phenol unit is an integral part of the polymer backbone or a pendant group.

Advantages of Oligomeric and Polymeric Antioxidants:

Reduced Volatility and Migration: The significantly higher molecular weight of these derivatives drastically reduces their vapor pressure and diffusion coefficient, effectively locking them within the polymer matrix.

Long-Term Performance: Due to their reduced loss, polymeric antioxidants provide more persistent protection against degradation over the lifetime of the material.

Enhanced Compatibility: By designing the polymer backbone to be compatible with the host polymer, excellent dispersion and long-term stability can be achieved.

Rational Design Principles for Next-Generation Phenolic Stabilizers

The development of next-generation phenolic stabilizers is increasingly guided by rational design principles, often aided by computational modeling and quantitative structure-activity relationship (QSAR) studies. These approaches allow for the prediction of antioxidant activity and other key properties before a molecule is synthesized, saving significant time and resources.

Key Principles in the Rational Design of Phenolic Stabilizers:

Optimizing Bond Dissociation Enthalpy (BDE): The O-H bond dissociation enthalpy is a critical parameter. A lower BDE facilitates the donation of the hydrogen atom to a free radical. Computational methods can accurately predict the BDE of novel phenolic structures, allowing for the in-silico screening of potential candidates.

Tuning Ionization Potential (IP): The ionization potential relates to the ease with which an electron can be removed from the antioxidant molecule, a key step in certain antioxidant mechanisms. QSAR studies have shown a correlation between IP and antioxidant efficacy.

Steric and Electronic Parameter Optimization: As discussed earlier, the size, shape, and electronic nature of substituents on the aromatic ring and the bridging group are crucial. Computational models can be used to systematically vary these parameters and predict their impact on antioxidant performance.

Multi-functional Design: A growing trend is the development of multi-functional stabilizers that combine a hindered phenol moiety with other stabilizing groups, such as UV absorbers or hydroperoxide decomposers, within the same molecule. This approach can provide comprehensive protection against various degradation pathways.

By leveraging these rational design principles, researchers are poised to develop a new generation of highly effective and durable phenolic stabilizers tailored for specific applications, ensuring the longevity and performance of a wide range of materials.

Technological Significance and Future Research Directions

Integration of 4,4'-isopropylidenebis(2-t-butylphenol) into Advanced Material Formulations

The integration of 4,4'-isopropylidenebis(2-t-butylphenol) into advanced material formulations is critical for enhancing their durability and performance under demanding conditions. As a hindered phenolic antioxidant, its primary role is to protect polymers from thermal and oxidative degradation during high-temperature processing and throughout their service life. vinatiorganics.com This function is indispensable in the manufacturing of high-performance polymers, engineering plastics, and polymer composites that are expected to maintain their mechanical and physical properties in harsh environments.

Advanced materials, such as polysulfones, polycarbonates, and various polymer blends, are often subjected to significant thermal stress, which can initiate degradation pathways leading to material failure. nih.gov The incorporation of 4,4'-isopropylidenebis(2-t-butylphenol) effectively mitigates these degradation processes. Its chemical structure, featuring bulky tert-butyl groups adjacent to the hydroxyl groups on the phenol (B47542) rings, allows it to act as a highly efficient radical scavenger. nih.gov This steric hindrance stabilizes the resulting phenoxy radical, preventing it from initiating further degradation chain reactions and ensuring the long-term stability of the polymer matrix. nih.gov This stabilization is crucial for applications in the automotive, aerospace, and electronics industries, where material longevity and reliability are paramount.

The following table details the function of this antioxidant in various advanced polymer systems.

Polymer SystemFunction of 4,4'-isopropylidenebis(2-t-butylphenol)Resulting Performance Enhancement
Polyolefins (e.g., Polypropylene (B1209903), Polyethylene)Acts as a processing and long-term heat stabilizer.Prevents chain scission and cross-linking, maintains mechanical strength, and preserves color during melt processing and end-use.
Styrenic Polymers (e.g., ABS, HIPS)Inhibits thermal and oxidative degradation.Improves color stability, retains impact strength, and extends the service life of molded parts.
Engineering Plastics (e.g., Polyamides, Polyesters)Provides high-temperature antioxidant protection.Enhances long-term thermal stability, allowing for use in under-the-hood automotive components and electrical housings.
Elastomers and Rubbers (e.g., Isoprene (B109036) Rubber)Protects against aging and degradation from heat and oxygen. researchgate.netMaintains elasticity and mechanical properties, preventing brittleness and cracking over time. researchgate.net

Potential for Synergistic Stabilization Systems with Co-additives

The performance of 4,4'-isopropylidenebis(2-t-butylphenol) as a primary antioxidant can be significantly enhanced through synergistic combinations with co-additives, particularly secondary antioxidants. vinatiorganics.com While phenolic antioxidants excel at scavenging free radicals (a chain-terminating mechanism), secondary antioxidants, such as phosphites and thioesters, work by decomposing hydroperoxides into stable, non-radical products. uvabsorber.com This dual-action approach provides a more comprehensive stabilization system, addressing different stages of the polymer degradation cycle.

The table below illustrates the synergistic effect on the oxidative stability of a polymer, measured by Oxidative Induction Time (OIT), a common method to evaluate antioxidant efficiency.

FormulationAntioxidant SystemOIT at 200°C (minutes)Performance Outcome
A (Control)None5Rapid degradation
B0.1% 4,4'-isopropylidenebis(2-t-butylphenol)45Good primary stabilization
C0.1% Tris(2,4-di-tert-butylphenyl) phosphite20Moderate peroxide decomposition
D (Synergistic)0.1% 4,4'-isopropylidenebis(2-t-butylphenol) + 0.1% Tris(2,4-di-tert-butylphenyl) phosphite95Excellent stabilization and color protection

Research Frontiers in Sustainable Additive Chemistry and Performance Enhancement

The future of polymer additives is increasingly shaped by the global emphasis on sustainability and the principles of a circular economy. polymer-search.commdpi.com A significant research frontier lies in the development of green and bio-based antioxidants as alternatives to traditional synthetic, petroleum-derived compounds. marketresearchfuture.com Researchers are actively exploring natural phenolic compounds, such as flavonoids, tannins, and lignin, which are abundant in agro-industrial by-products. ebrary.netmdpi.com These bio-based materials offer the potential for a reduced environmental footprint, biodegradability, and lower toxicity. researchgate.net The challenge resides in matching the high thermal stability and efficiency of conventional antioxidants like 4,4'-isopropylidenebis(2-t-butylphenol) and ensuring their compatibility with existing polymer systems. ebrary.net

Another key research direction focuses on performance enhancement to create more efficient and "greener" stabilization systems. This includes the development of multifunctional additives that combine antioxidant properties with other functionalities, such as UV stabilization or flame retardancy, within a single molecule. polymer-search.com Innovations in nano-additives also present opportunities, where antioxidants can be incorporated into nanostructures to improve their dispersion and efficiency within the polymer matrix. polymer-search.com Furthermore, there is growing interest in creating "smart" additives that are activated only under specific trigger conditions, such as elevated temperatures, which could lead to more targeted and efficient polymer protection.

The overarching goal of this research is to extend the service life of polymeric materials, which supports sustainability by reducing waste and the need for virgin material production. mdpi.com By improving recycling technologies and designing additives that are more compatible with recycling processes, the industry is moving towards a more sustainable model for polymer use. marketreportanalytics.com

Q & A

Q. What spectroscopic techniques are effective for characterizing 4,4'-isopropylidenebis(2--t-butylphenol)?

  • Answer : Fourier-transform infrared (FT-IR) and Raman spectroscopy are critical for identifying functional groups. For example, FT-IR can detect hydroxyl (-OH) and aromatic C-H stretches, while Raman spectroscopy highlights skeletal vibrations. Computational methods like B3LYP/6-31+G(d) optimize bond angle predictions, with deviations <1° from experimental data .

Q. How is this compound synthesized, and what are common impurities?

  • Answer : It is typically synthesized via condensation of 2-tert-butylphenol with acetone under acidic catalysis. Impurities often arise from incomplete reaction or oxidation byproducts. Purification involves recrystallization from ethanol or column chromatography. Purity verification (>95%) is achieved via HPLC .

Advanced Research Questions

Q. What role does 4,4'-isopropylidenebis(2--t-butylphenol) play in stabilizing polymer matrices?

  • Answer : As a phosphoramidite monomer, it enhances thermal stability in polymers. For example, polyphosphoramidite oligomers synthesized with this compound exhibit melting points of 111–160°C, depending on substituents. The tert-butyl groups reduce chain mobility, improving mechanical rigidity .
Polymer TypeMelting Point (°C)Molecular Weight (Mn)
Poly{[N,N-di-isopropyl]...}111–126Not reported
Poly{[N,N-oxydiethylene]...}138–1601895

Q. How do computational methods predict the electronic structure and reactivity of this compound?

  • Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, indicating electron-rich phenolic regions. Localized HOMOs suggest susceptibility to electrophilic attack, while delocalized LUMOs correlate with charge-transfer interactions in donor-acceptor polymers .

Q. What are the challenges in synthesizing derivatives with controlled stereochemistry?

  • Answer : Steric hindrance from tert-butyl groups complicates nucleophilic substitution. Strategies include using high-boiling solvents (e.g., DMF) and catalysts like K2CO3 to improve yields. For phosphoramidite derivatives, strict anhydrous conditions are essential to prevent hydrolysis .

Q. How does this compound compare to hydrogenated analogs like 4,4'-isopropylidenedicyclohexanol?

  • Answer : Hydrogenation reduces aromaticity, increasing solubility in nonpolar solvents (e.g., logP = 2.5 vs. 4.1 for the parent compound). Hydrogenated derivatives exhibit higher thermal stability (melting point up to 187°C) but lower reactivity due to cyclohexanol ring saturation .

Safety and Regulatory Considerations

Q. What safety protocols are critical for handling 4,4'-isopropylidenebis(2--t-butylphenol)?

  • Answer : Classified as an irritant (Xi) and listed in explosive inventories, it requires storage in flame-proof cabinets. Use PPE (gloves, goggles) and avoid contact with oxidizing agents. Waste disposal must follow EPA guidelines for halogenated phenols .

Q. Are there regulatory restrictions on its use in materials contacting food or biological systems?

  • Answer : While not directly regulated like bisphenol A (BPA), its structural similarity warrants caution. European REACH guidelines recommend toxicity screening for endocrine disruption potential. Environmental persistence studies (e.g., biodegradation half-life) are advised for industrial applications .

Methodological Challenges

Q. How can researchers resolve contradictions in reported melting points or reaction yields?

  • Answer : Variability arises from purity (e.g., residual solvent) or polymorphic forms. Standardize synthesis protocols (e.g., heating rates, cooling methods). For phosphoramidites, confirm molecular weight via GPC and thermal behavior via DSC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.